4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile
Description
4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile is a fluorinated azaindole derivative characterized by a pyrrolopyridine core substituted with a fluorine atom at position 4 and a nitrile group at position 5. This compound has garnered interest in medicinal chemistry due to its structural similarity to bioactive heterocycles. Its exact mass is 161.0389236 , and it is recognized as a metabolite in certain biochemical pathways.
Properties
IUPAC Name |
4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FN3/c9-6-4-12-7(3-10)8-5(6)1-2-11-8/h1-2,4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUKEIFNDMDMMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=C2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10666696 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
446284-50-0 | |
| Record name | 4-Fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10666696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile (CAS No. 446284-50-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic potential in various medical applications.
- Molecular Formula: C₈H₄FN₃
- Molecular Weight: 161.136 g/mol
- Density: 1.4 ± 0.1 g/cm³
- Boiling Point: 390.9 ± 37.0 °C at 760 mmHg
- Flash Point: 190.2 ± 26.5 °C
Biological Activity Overview
Research indicates that compounds in the pyrrolo[2,3-C]pyridine class exhibit diverse biological activities, including:
- Antitumor Activity: Several studies have demonstrated the capability of pyrrolo[2,3-C]pyridine derivatives to inhibit tumor cell proliferation.
- Antiviral Properties: These compounds have shown promise in inhibiting viral replication, particularly in models of HIV.
- Antibacterial and Antifungal Effects: Some derivatives exhibit moderate activity against bacterial strains such as Staphylococcus aureus and fungi like Candida albicans.
- Neurological Applications: Pyrrolo[2,3-C]pyridine derivatives have been investigated for their effects on the nervous system, suggesting potential use in treating neurological disorders.
The biological activities of this compound are attributed to its interaction with various molecular targets:
- Inhibition of Enzymatic Activity: Compounds may inhibit specific enzymes involved in cancer cell proliferation.
- Modulation of Signaling Pathways: They can affect signaling pathways related to cell survival and apoptosis.
- Interaction with Receptors: The compound may bind to receptors involved in neurotransmission and immune responses.
Antitumor Activity
A study by Regueiro-Ren et al. (2013) investigated the cytotoxic effects of various pyrrolo[2,3-C]pyridine derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against ovarian cancer cells while showing lower toxicity towards non-cancerous cells .
| Compound | Cancer Cell Line | IC50 (µM) | Toxicity to Non-Cancerous Cells |
|---|---|---|---|
| Compound A | Ovarian | <10 | Low |
| Compound B | Breast | 15 | Moderate |
| Compound C | Cardiac | >20 | Very Low |
Antiviral Activity
In another investigation, a series of pyrrolo[2,3-C]pyridine derivatives were tested for their ability to inhibit HIV replication. The most promising compound demonstrated an EC50 value of 1.65 µM with a therapeutic index of 7.98 .
Scientific Research Applications
Drug Development
4-Fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile has been investigated for its role as a scaffold in the development of novel pharmaceuticals. Its structural features allow for modifications that enhance biological activity against various targets.
Case Study : Research has shown that derivatives of this compound exhibit potent inhibitory effects on specific kinases, which are crucial in cancer cell proliferation. For instance, studies have highlighted its potential as an inhibitor of the Aurora kinase family, which plays a significant role in mitosis and is often overexpressed in cancer cells.
Antiviral Activity
Recent studies have explored the antiviral properties of this compound against viruses such as HIV and Hepatitis C. The compound's ability to interfere with viral replication mechanisms makes it a candidate for further investigation.
Research Findings : A study demonstrated that certain analogs of this compound showed promising results in inhibiting the replication of Hepatitis C virus in vitro, suggesting its potential as a therapeutic agent in treating viral infections.
Neuroscience
The compound's influence on neurotransmitter systems has been a subject of interest in neuroscience research. Its ability to modulate receptors involved in neurodegenerative diseases presents opportunities for developing treatments for conditions like Alzheimer's disease.
Experimental Evidence : In animal models, derivatives of this compound have shown neuroprotective effects, potentially through the modulation of glutamate receptors.
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Drug Development | Scaffold for kinase inhibitors | Potent against Aurora kinases |
| Antiviral Activity | Inhibition of viral replication (HIV, Hepatitis C) | Effective in vitro against Hepatitis C |
| Neuroscience | Modulation of neurotransmitter systems | Neuroprotective effects in animal models |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations
a) Halogen-Substituted Derivatives
- 3-Bromo-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile (CAS 1190318-54-7):
- 6-Fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 898746-42-4):
b) Nitrile vs. Amino/Carboxylic Acid Derivatives
Ring System Modifications
a) Expanded Fused-Ring Systems
- 5-Methyl-5H-pyrrolo[2,3-c]quinoline: Addition of a benzene ring increases lipophilicity and molecular weight, likely enhancing DNA intercalation but reducing metabolic stability .
- 10-Fluoropyrrolo[1,2-f]phenanthridine-7-carbonitrile :
b) Pyridazine and Quinoline Derivatives
- 6,7-Dihydro-5H-pyrido[2,3-c]pyridazine :
- Quinoline-8-carbonitrile TLR7-9 Antagonists: Larger heterocycles like quinoline with nitrile groups exhibit distinct target selectivity (e.g., TLR7-9 antagonism) compared to pyrrolopyridines .
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Multitarget Potential: Pyrrolo[2,3-c]pyridine derivatives exhibit modulatory effects on ion channels and kinases, with fluorine enhancing target affinity .
- Synthetic Accessibility: Domino condensation-Heck cyclization routes enable efficient synthesis of methylated analogs, though fluorination requires specialized protocols .
- Contradictory Evidence : While ambocarb derivatives dominate DYRK1A inhibition, the role of fluorine in this compound remains unclear, warranting further study .
Preparation Methods
Chemical Identity and Structure
- Molecular Formula: C8H4FN3
- Molecular Weight: 161.14 g/mol
- CAS Number: 446284-50-0
- IUPAC Name: 4-fluoro-1H-pyrrolo[2,3-c]pyridine-7-carbonitrile
- SMILES: C1=CNC2=C1C(=CN=C2C#N)F
The compound features a fused bicyclic system consisting of a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 4-position and a nitrile (-CN) group at the 7-position of the pyridine ring.
Preparation Methods of this compound
Detailed Synthetic Routes
Regioselective Fluorination Using Balz-Schiemann Reaction
This method starts from the corresponding 1H-pyrrolo[2,3-c]pyridine-7-carbonitrile N-oxide precursor. The key steps include:
- Diazotization of the amino precursor to form the diazonium salt.
- Thermal decomposition of the diazonium tetrafluoroborate salt to introduce the fluorine atom at the 4-position selectively.
This reaction exploits the Balz-Schiemann reaction's ability to replace an amino group with fluorine under controlled conditions, achieving regioselective fluorination without affecting the nitrile group.
Lithium-Halogen Exchange Followed by Fluorination
An alternative approach involves:
- Starting from a halogenated pyrrolo[2,3-c]pyridine intermediate (e.g., 4-bromo derivative).
- Treatment with an organolithium reagent (e.g., n-butyllithium) to perform lithium-halogen exchange at low temperature.
- Quenching the resulting organolithium intermediate with a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine sources to introduce the fluorine atom at the 4-position.
This method allows for high regioselectivity and yields and is advantageous for substrates sensitive to diazotization conditions.
Comparative Data Table of Preparation Methods
| Preparation Step | Balz-Schiemann Reaction | Lithium-Halogen Exchange & Fluorination |
|---|---|---|
| Starting Material | Amino-substituted pyrrolo[2,3-c]pyridine N-oxide | Halogenated pyrrolo[2,3-c]pyridine derivative |
| Key Reagents | NaNO2, HBF4, heat for diazonium salt formation | n-BuLi or other organolithium, electrophilic fluorine source |
| Reaction Conditions | Acidic diazotization, thermal decomposition | Low temperature (-78°C), inert atmosphere |
| Regioselectivity | High, fluorination at 4-position | High, fluorination at 4-position |
| Yield | Moderate to good | Good to excellent |
| Advantages | Straightforward, well-established reaction | Mild conditions, avoids harsh acidic conditions |
| Limitations | Sensitive to substrate stability under acidic conditions | Requires handling of air/moisture-sensitive reagents |
Research Findings and Analysis
The Balz-Schiemann reaction, despite being classical, remains a reliable method for introducing fluorine into heteroaromatic compounds such as this compound, especially when the substrate tolerates acidic conditions.
Lithium-halogen exchange methods have gained preference in recent years due to milder reaction conditions and better functional group tolerance, crucial for molecules bearing sensitive substituents like nitriles.
The choice of fluorinating agent in lithium-halogen exchange is critical for yield and selectivity. N-fluorobenzenesulfonimide (NFSI) and Selectfluor have been reported as effective reagents.
The synthesis of the pyrrolo[2,3-c]pyridine core with the nitrile group requires careful control of cyclization and substitution steps to ensure regioselectivity and to avoid side reactions.
Patents and literature indicate that these compounds are of interest in kinase inhibition, particularly SGK-1 kinase, which underscores the importance of efficient synthetic routes for pharmaceutical development.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-fluoro-1H-pyrrolo[2,3-C]pyridine-7-carbonitrile, and how can reaction conditions be optimized?
- Methodology : Fluorination of pyrrolopyridine precursors using Selectfluor® in acetonitrile/ethanol mixtures at 70°C is a common approach. For example, fluorination of 4-chloro-1H-pyrrolo[2,3-b]pyridine with Selectfluor® (1.5 eq.) yields fluorinated derivatives (29% yield after column chromatography). Reaction optimization can employ Design of Experiments (DoE) to evaluate variables like solvent ratios, temperature, and equivalents of fluorinating agents . Post-reaction purification via silica gel chromatography (e.g., DCM/EA 4:1) is critical for isolating the target compound .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use multi-nuclear NMR spectroscopy (¹H, ¹⁹F) to confirm substitution patterns and purity. For example, ¹⁹F-NMR at δ = -172.74 ppm confirms fluorine incorporation . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ calculated as 171.0120) . Single-crystal X-ray diffraction (as in ) provides definitive crystallographic data .
Q. What are common impurities encountered during synthesis, and how can they be resolved?
- Methodology : Byproducts like dehalogenated intermediates or unreacted starting materials are typical. Use preparative HPLC or iterative column chromatography (e.g., DCM/EA gradients) for separation . Monitor reaction progress via TLC and LC-MS to identify impurity formation early.
Advanced Research Questions
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
- Methodology : Employ quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. ICReDD’s workflow integrates computational reaction path searches with experimental validation, enabling rapid optimization of substituents (e.g., nitrile group positioning for hydrogen bonding) . Molecular docking studies can prioritize derivatives for kinase inhibition assays .
Q. What strategies resolve contradictory data between spectroscopic and chromatographic analyses?
- Methodology : Cross-validate using orthogonal techniques. For instance, discrepancies between NMR and HRMS may arise from residual solvents or isotopic impurities. Re-crystallize the compound and re-acquire spectra under standardized conditions. Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
Q. How can reaction engineering improve scalability for multigram synthesis?
- Methodology : Optimize heat and mass transfer using microreactor systems for exothermic fluorination steps. Apply membrane separation technologies (e.g., nanofiltration) to recover catalysts or solvents . Process simulation tools (Aspen Plus, COMSOL) model kinetic parameters to minimize side reactions .
Q. What role does the nitrile group play in modulating biological activity, and how can this be probed?
- Methodology : Synthesize analogs with alternative electron-withdrawing groups (e.g., carboxylic acids, amides) and compare binding affinities in target assays (e.g., kinase inhibition). Use SAR studies to correlate substituent electronic effects (Hammett σ values) with bioactivity .
Q. How can advanced statistical methods optimize reaction yields and purity?
- Methodology : Implement factorial design to evaluate variables (temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design identifies interactions between solvent polarity, reaction time, and fluorinating agent concentration . Response surface methodology (RSM) refines optimal conditions .
Notes
- Data Contradictions : Conflicting spectral data (e.g., unexpected ¹H-NMR shifts) may indicate tautomerism or polymorphism. Repeating experiments under inert atmospheres or varying solvents (DMSO vs. CDCl₃) can clarify results .
- Advanced Characterization : Pair HRMS with ion mobility spectrometry (IMS) to distinguish isobaric impurities .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
